molecular formula C18H21FO3 B11513543 1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No.: B11513543
M. Wt: 304.4 g/mol
InChI Key: GYPSTFUVVSHSCM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorophenyl group and the spirocyclic framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One common method includes the reaction of a suitable cyclohexanone derivative with a fluorophenyl reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic core provides structural stability and influences the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21FO3

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

InChI

InChI=1S/C18H21FO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3

InChI Key

GYPSTFUVVSHSCM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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